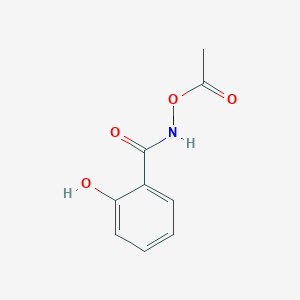

乙酸水杨酰氨基酯

描述

"Acetic acid salicyloyl-amino-ester" refers to a class of compounds derived from the esterification of salicylic acid with acetic acid, incorporating an amino group. These compounds are of interest due to their potential in various applications, including biodegradable polymers and prodrug formulations. The synthesis, structural analysis, and properties of these compounds have been extensively studied to understand their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of acetic acid salicyloyl-amino-ester derivatives often involves melt condensation polymerization techniques. Erdmann and Uhrich (2000) synthesized a biodegradable poly(anhydride-ester) by melt condensation polymerization of the acetylated monomer, aiming to yield a novel polymeric prodrug incorporating salicylic acid due to its medicinal properties (Erdmann & Uhrich, 2000).

Molecular Structure Analysis

The molecular structure and the barriers to rotation adjacent to double bonds, such as in acetic acid and esters, have been analyzed. Wiberg and Laidig (1987) investigated the structures of rotamers about the C-O bonds in acetic acid and related compounds, shedding light on the factors controlling the geometry at a carbonyl group and the nature of amino-carbonyl interactions (Wiberg & Laidig, 1987).

Chemical Reactions and Properties

Acetic acid salicyloyl-amino-esters undergo various chemical reactions, including hydrolytic degradation, which is influenced by the polymer's pH. The in vitro hydrolytic degradation of these polymers indicates a pH-dependent degradation rate, which is crucial for their potential applications in drug delivery systems (Erdmann & Uhrich, 2000).

Physical Properties Analysis

The physical properties of salicylic acid-derived poly(anhydride-esters), such as molecular weight, thermal decomposition temperature, and glass transition temperature, vary depending on the structure of the linker molecule connecting the salicylic acid units. Prudencio et al. (2005) explored the effect of different linker structures on these properties, finding that linear aliphatic linkers led to higher molecular weights and that the glass transition temperature was influenced by the nature of the linker (Prudencio, Schmeltzer, & Uhrich, 2005).

Chemical Properties Analysis

The chemical properties of acetic acid salicyloyl-amino-ester derivatives, such as reactivity and stability, are crucial for their potential applications. The studies have shown that these compounds can be designed to have specific degradation rates and reactivities, making them suitable for various applications, including as prodrugs and in polymer synthesis (Erdmann & Uhrich, 2000).

科学研究应用

“Acetic acid salicyloyl-amino-ester” is a non-polymer with the formula C9H9NO4 and a molecular weight of 195.172 . It’s an experimental group compound and is also known by the name SCL .

The compound is associated with the target Prostaglandin G/H synthase 1 , but the specific action is unknown . This target is involved in the synthesis of prostaglandins, which are hormone-like substances that participate in a wide range of body functions such as the contraction and relaxation of smooth muscle, the dilation and constriction of blood vessels, control of blood pressure, and modulation of inflammation .

-

Starch Esterification : Although not directly related to “Acetic acid salicyloyl-amino-ester”, the process of esterification is important in the field of food science. Starch esters are prepared by conventional or dual modification techniques, which can be expensive and time-consuming . The degree of substitution (DS) is often considered as the primary factor in view of its contribution to estimate substituted groups of starch esters . Different detection techniques, including titration, nuclear magnetic resonance (NMR), Fourier transform infrared spectroscopy (FT-IR), thermal gravimetric analysis/infrared spectroscopy (TGA/IR) and headspace gas chromatography (HS-GC), have been developed for DS .

-

N-Acylation of Amines Using Esters : Again, while not directly related to “Acetic acid salicyloyl-amino-ester”, this method involves the acetylation of a variety of amines using catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source . Catalyst loadings as low as 10 mol% afforded acetamide products in excellent yields at temperatures ranging from 80–120 °C .

-

Poly-beta-amino-ester as a Drug Delivery System for Cartilage : Although not directly related to “Acetic acid salicyloyl-amino-ester”, this research focuses on the optimization of poly-beta-amino-esters (PBAEs) as a drug delivery system for cartilage . A prodrug made covalently binding dexamethasone, a clinically used steroid employed in OA management, to PBAEs has been shown to enhance the cartilage uptake of the drug .

-

Preparation and Applications of Amides Using Electrosynthesis : This method involves the synthesis of amides, which is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry . The preparation of amides using electrosynthesis is a growing interest and holds a lot of promise in the future of synthetic chemistry .

属性

IUPAC Name |

[(2-hydroxybenzoyl)amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)14-10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFWLDHLJWUGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ONC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid salicyloyl-amino-ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

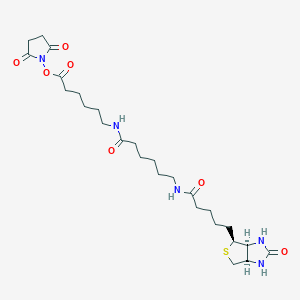

![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)

![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)

![2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16558.png)